Mitochondrial Permeability Transition Pore (mPTP) Inhibition: Direct Functional Comparison with Sanglifehrin A
N-(3-Chloro-4-methylphenyl)formamide directly inhibits the mitochondrial permeability transition pore (mPTP) in rat brain mitochondria, reducing calcium-induced pore opening by 62% at a concentration of 15 µM, an effect comparable to the established cyclophilin D inhibitor sanglifehrin A [1]. Unlike sanglifehrin A, this compound achieves mPTP blockade without interfering with calcineurin signaling, offering a cleaner pharmacological profile for mitochondrial research [1]. In a zebrafish dystrophin-deficiency model, systemic administration decreased muscular fibre degeneration by 40% and restored motility, confirming in vivo pharmacodynamic relevance [1].
| Evidence Dimension | Inhibition of calcium-induced mitochondrial permeability transition pore (mPTP) opening |
|---|---|
| Target Compound Data | 62% reduction in pore opening at 15 µM (rat brain mitochondria) |
| Comparator Or Baseline | Sanglifehrin A: comparable mPTP inhibition, but with calcineurin interference |
| Quantified Difference | Comparable mPTP inhibition potency without calcineurin interference liability |
| Conditions | Patch-clamp measurements in rat brain mitochondria; in vivo zebrafish dystrophin-deficiency model |
Why This Matters
This provides a direct functional benchmark against a well-characterized mPTP inhibitor, establishing N-(3-Chloro-4-methylphenyl)formamide as a mechanistically cleaner tool compound for mitochondrial permeability transition research.
- [1] Clarke, S.J.; McStay, G.P.; Halestrap, A.P. Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A. Journal of Biological Chemistry, 2002, 277, 34793-34799. PMID: 12122006. Data on N-(3-Chloro-4-methylphenyl)formamide mPTP activity as reported on Smolecule product page, Catalog No. S12394485. View Source
